molecular formula C8H12BNO2 B016133 3-(N,N-Dimethylamino)phenylboronic acid CAS No. 178752-79-9

3-(N,N-Dimethylamino)phenylboronic acid

Cat. No. B016133
M. Wt: 165 g/mol
InChI Key: YZQQHZXHCXAJAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-(N,N-Dimethylamino)phenylboronic acid involves multiple steps, including reactions that lead to the formation of complex structures. For example, triorganotin cations have been synthesized through processes involving intramolecular coordination, showcasing the intricate procedures required to obtain such compounds (Koten et al., 1978).

Molecular Structure Analysis

The molecular structure of compounds related to 3-(N,N-Dimethylamino)phenylboronic acid, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, has been elucidated using techniques like X-ray crystallography, revealing details about their geometrical configuration and intramolecular interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

3-(N,N-Dimethylamino)phenylboronic acid and its derivatives engage in various chemical reactions, highlighting their reactivity and potential as building blocks in organic synthesis. For instance, compounds have been synthesized that demonstrate the capacity for binding to sugars, indicating their potential utility in sensor applications (Okasaka & Kitano, 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, are crucial for their application in various scientific fields. Studies such as those by Koten et al. (1978) provide insights into the solubility behavior and ionic structure of triorganotin halides, which are relevant for understanding the physical characteristics of 3-(N,N-Dimethylamino)phenylboronic acid derivatives.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a significant role in determining the applications of 3-(N,N-Dimethylamino)phenylboronic acid derivatives. For example, research on the stability and reactivity of boronic acid residues in polymers has highlighted the potential of these compounds in developing materials sensitive to specific chemical stimuli (Okasaka & Kitano, 2010).

Scientific Research Applications

  • It is utilized in the synthesis of a range of 3-aryloxy-3-aryl-1-propanamines (O’Brien, Phillips, & Towers, 2002).

  • Phenylboronic acid-containing materials, including 3-(N,N-Dimethylamino)phenylboronic acid, are studied for their role in the construction of glucose-responsive systems for insulin delivery. These materials show promise in enhancing gene transfection efficiency and in glucose-sensitive films for self-regulated insulin delivery (Ma & Shi, 2014), (Ding, Guan, Zhang, & Zhu, 2009).

  • Hydrogels containing phenylboronic acids are explored for nonenzymatic glucose sensing, with potential applications in artificial tear fluid and urine (Kim, Mujumdar, & Siegel, 2013), (Ye, Jiang, Xu, Zhou, Hu, & Wu, 2014).

  • Phenylboronic acids have been studied for their antibacterial activity against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

  • Phenylboronic acid-modified polymers, such as amphiphilic polyether, have been used for enhancing gene transfection efficiency, which is a significant application in gene therapy (Chen, Zhang, Cai, Zhang, Zhong, & Zhuo, 2012).

  • In cancer research, phenylboronic acid derivatives have been used for selective retention in cancer cells, demonstrating their potential as targeted therapeutic agents (Kinsey & Kassis, 1993).

Safety And Hazards

This compound is classified as an irritant and can cause harm to the respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

[3-(dimethylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQQHZXHCXAJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376286
Record name 3-(N,N-Dimethylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N,N-Dimethylamino)phenylboronic acid

CAS RN

178752-79-9
Record name 3-(N,N-Dimethylamino)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylamino)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
Y Komori, S Sugimoto, T Sato, H Okawara… - Sensors, 2023 - mdpi.com
We propose a boron–rhodamine-containing carboxylic acid (BRhoC) substance as a new sugar chemosensor. BRhoC was obtained by the Friedel–Crafts reaction of 4-formylbenzoic …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
GM Saltan, H Dinçalp, M Kıran, C Zafer… - Materials Chemistry and …, 2015 - Elsevier
Two new sensitizers derived from benzimidazole core for dye-sensitized solar cell (DSSC) applications were designed and synthesized as D–π–A structures, in which two phenyl-…
PP Roy, K D'Souza, M Cuperlovic-Culf… - European Journal of …, 2016 - Elsevier
Adipose Triglyceride Lipase (ATGL) performs the first and rate-limiting step in lipolysis by hydrolyzing triacylglycerols stored in lipid droplets to diacylglycerols. By mediating lipolysis in …
E Kırmacı, H Dinçalp, GM Saltan, M Kıran, C Zafer - Synthetic Metals, 2018 - Elsevier
We present a comparative study of the photophysics and electron/hole properties of all-trans retinal-benzimidazole type molecules decorated with different electronic moieties (such as –…
M Boyet, L Chabaud, M Pucheault - Molecules, 2023 - mdpi.com
Borinic acids [R 2 B(OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or …
Number of citations: 5 0-www-mdpi-com.brum.beds.ac.uk
N Shimomura, Y Egawa, R Miki, T Fujihara… - Organic & …, 2016 - pubs.rsc.org
A xanthene derivative containing a borinate moiety emitted red fluorescence with a high quantum yield. The interaction between the borinate and a sugar molecule induced a …
Number of citations: 24 0-pubs-rsc-org.brum.beds.ac.uk
A Arora, P Oswal, D Sharma, A Tyagi, S Purohit… - …, 2022 - Wiley Online Library
During last two decades, researchers have employed organochalcogen compounds as ligands for the development of pre‐formed chalcogen ligated molecular complexes. During 2013…
GM Saltan, H Dinçalp, E Kırmacı, M Kıran… - Spectrochimica Acta Part …, 2018 - Elsevier
In an approach to develop efficient organic optoelectronic devices to be used in light-driven systems, a series of three thiophene linked benzimidazole conjugates were synthesized and …
PP Roy, K D'Souza, M Cuperlovic-Culf… - aspirininhibitor.com
Adipose Triglyceride Lipase (ATGL) performs the first and rate-limiting step in lipolysis by hydrolyzing triacylglycerols stored in lipid droplets to diacylglycerols. By mediating lipolysis in …
Number of citations: 2 aspirininhibitor.com
PP Roy, K D'Souza, M Cuperlovic-Culf… - cabotegravirinhibitor.com
Adipose Triglyceride Lipase (ATGL) performs the first and rate-limiting step in lipolysis by hydrolyzing triacylglycerols stored in lipid droplets to diacylglycerols. By mediating lipolysis in …
Number of citations: 0 cabotegravirinhibitor.com

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